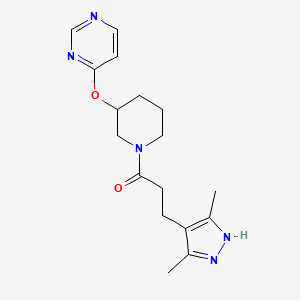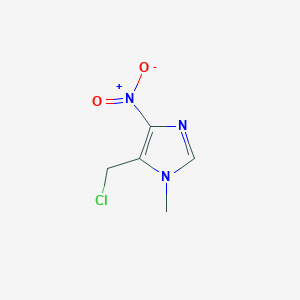![molecular formula C19H23N5O3S B2762641 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide CAS No. 851969-57-8](/img/structure/B2762641.png)
1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a novel 1,2,4-triazole derivative.
- It contains a thiazole ring, a triazole ring, and a piperidine moiety.
- The presence of hydroxy, methoxy, and methyl groups contributes to its structure.
Synthesis Analysis
- The synthesis involves modifying a nitro-triazole starting material to form a hybrid molecule of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole.
- Spectroscopic techniques (IR, 1H-NMR, Mass spectroscopy) confirm the structures.
Molecular Structure Analysis
- The compound’s structure includes a thiazole-triazole-piperidine core.
- Intramolecular interactions stabilize the rings.
Chemical Reactions Analysis
- No specific chemical reactions were mentioned in the available information.
Physical And Chemical Properties Analysis
- No specific properties were provided in the available data.
Scientific Research Applications
Antimicrobial Activities
- Study 1: Research by Bektaş et al. (2007) in "Molecules" focused on synthesizing derivatives of 1,2,4-triazole and evaluating their antimicrobial activities. These compounds, similar in structure to the specified chemical, showed good or moderate activities against test microorganisms [H. Bektaş et al., 2007].
- Study 2: Suresh et al. (2016) in "Arabian Journal of Chemistry" synthesized novel thiazolo-triazolo-pyridine derivatives. These compounds, which are structurally related, exhibited significant antimicrobial activity against various bacterial and fungal species [M. Suresh, P. Lavanya, C. Rao, 2016].
Synthesis and Chemical Properties
- Study 3: Albert and Taguchi's 1972 study in "Journal of the Chemical Society" explored the synthesis of triazolopyrimidines, a category that includes the compound . Their research contributes to understanding the chemical properties and reactions of such compounds [A. Albert, H. Taguchi, 1972].
- Study 4: Thalji et al. (2013) in "Bioorganic & Medicinal Chemistry Letters" identified triazin-yl piperidine carboxamide inhibitors, closely related to the specified chemical, that showed potential for robust in vivo target engagement in various disease models [R. K. Thalji et al., 2013].
Pharmacological Evaluation
- Study 5: Liu et al. (2009) evaluated the inotropic activity of triazoloquinolinyl piperidine carboxamides, which are structurally similar to the compound , indicating potential use in heart-related treatments [Ji-Yong Liu et al., 2009].
Safety And Hazards
- No safety or hazard information was mentioned.
- Further research is necessary to assess toxicity and environmental impact.
Future Directions
- Investigate its pharmacological potential, selectivity, and efficacy against cancer cell lines.
- Explore its binding modes and targets through molecular docking studies.
Please note that additional research and experimental data are required to fully address each section. For more detailed information, consult relevant scientific literature12.
properties
IUPAC Name |
1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-11-21-19-24(22-11)18(26)16(28-19)15(13-4-3-5-14(10-13)27-2)23-8-6-12(7-9-23)17(20)25/h3-5,10,12,15,26H,6-9H2,1-2H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJSITFMRJGSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC(CC4)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762560.png)



![1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2762568.png)
![(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2762569.png)

![(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2762571.png)


![ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate](/img/structure/B2762578.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide](/img/structure/B2762579.png)
![3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2762580.png)
![2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2762581.png)